molecular formula C16H24ClN B12917808 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride CAS No. 32920-66-4

1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride

Cat. No.: B12917808
CAS No.: 32920-66-4
M. Wt: 265.82 g/mol
InChI Key: XWGHLUTUUOEYSB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benz(e)indole core, a tricyclic system comprising two fused benzene rings and a pyrrolidine moiety. The prefix 1,2,3a,4,5,9b-hexahydro indicates partial saturation across six positions of the indole framework, while the substituents 3-methyl and 9b-propyl denote methyl and propyl groups attached to the third and 9b positions, respectively. The hydrochloride suffix specifies the compound’s salt form, resulting from the protonation of the tertiary amine group with hydrochloric acid.

Alternative designations include:

  • 3H-Benz(e)indole, 1,2,3a,4,5,9b-hexahydro-3-methyl-9b-propyl-, hydrochloride (CAS preferred synonym)
  • 3-Methyl-9b-propyl-2,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride (simplified stereochemical descriptor)

These synonyms reflect variations in positional numbering and stereochemical descriptors but consistently emphasize the compound’s core structure and substituents.

Molecular Formula and Structural Representation

The molecular formula C₁₆H₂₄ClN encapsulates the compound’s elemental composition, accounting for 16 carbon atoms, 24 hydrogen atoms, one chlorine atom, and one nitrogen atom. The hydrochloride salt contributes the chlorine atom and an additional hydrogen to the protonated amine.

Structural Features

The molecule’s architecture comprises:

  • A benz(e)indole backbone : A tricyclic system formed by fusing a benzene ring (positions 1–6) with a partially saturated indole moiety (positions 7–9b).
  • Saturation : Hydrogenation at the 1,2,3a,4,5,9b positions introduces two single bonds in the pyrrolidine ring, reducing aromaticity.
  • Substituents :
    • A methyl group (-CH₃) at position 3.
    • A propyl group (-CH₂CH₂CH₃) at position 9b.
  • Salt formation : The tertiary amine at position 3 binds a chloride ion via ionic interaction.
Representation Methods
  • SMILES Notation : CCCC12CCN(C1CCC3=CC=CC=C23)C.Cl
  • InChI Key : CYQVVPQPSRXGMV-UHFFFAOYSA-N
  • Skeletal Structure :

      
         Cl⁻  
          |  
    N⁺—C(CH3)—C12—C—C—C3  
          |        |   |  
          C11      C4  C2  
          |        |   |  
    C10—C9b-Propyl C5  C1  
          |        |   |  
          C8——C7——C6  Benzene Ring  
    

This representation highlights the fused rings, substituent positions, and ionic interaction with chloride.

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following registry numbers:

Identifier Value Database
CAS Registry Number 32920-66-4 CAS SciFindⁿ
PubChem Compound ID (CID) 208743 PubChem

The CAS Registry Number 32920-66-4 serves as a universal identifier for chemical substances, ensuring unambiguous communication across regulatory and scientific domains. The PubChem CID 208743 provides access to computational properties, spectral data, and aggregated chemical information, including:

  • Predicted collision cross-section values (156.5 Ų for [M+H]+ adduct)
  • Hydrogen bond donor/acceptor counts (1 donor, 1 acceptor)
  • Topological polar surface area (12.5 Ų)

Properties

CAS No.

32920-66-4

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride

InChI

InChI=1S/C16H23N.ClH/c1-3-10-16-11-12-17(2)15(16)9-8-13-6-4-5-7-14(13)16;/h4-7,15H,3,8-12H2,1-2H3;1H

InChI Key

XWGHLUTUUOEYSB-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCN(C1CCC3=CC=CC=C23)C.Cl

Origin of Product

United States

Preparation Methods

Enamine Alkylation Route

One of the classical approaches involves the formation of enamines from 7-substituted 2-tetralones, followed by alkylation with halogenated alkyl reagents to build the benz(e)indoline intermediate. This intermediate is then further alkylated to introduce the 3-methyl and 9b-propyl substituents.

  • Step 1: Formation of enamines by reacting 7-methoxy-2-tetralone with primary amines such as cyclopropylmethylamine in benzene under reflux conditions with triethylamine as a base. This step yields enamines in high yields (96-99%).

  • Step 2: Conversion of enamines to nucleophiles using isopropyl magnesium chloride (a Grignard reagent), followed by reaction with bromochloroethane to form benz(e)indoline intermediates with yields of 95-99%.

  • Step 3: Alkylation of benz(e)indoline intermediates with appropriate alkyl halides to introduce the 3-methyl and 9b-propyl groups, followed by hydrogenation to achieve the hexahydro structure.

Reduction of 2-Oxo-Benz(e)indoles

Another method involves the reduction of 2-oxo-2,3,5,9b-tetrahydro-1H-benz(e)indoles to the corresponding hexahydro derivatives. These oxo intermediates are themselves synthesized from ethyl 2-oxo-1,2,3,4-tetrahydro-1-naphthalene carboxylates.

  • This method allows for selective reduction and functionalization, providing access to various substituted hexahydrobenz(e)indoles.

Formation of Hydrochloride Salt

The free base of the hexahydrobenz(e)indole is converted to its hydrochloride salt by treatment with etheric hydrochloric acid. The reaction mixture is warmed to 30-40 °C and then ethanol is added to obtain a clear solution. Ether is then added until slight turbidity appears, and upon cooling, the hydrochloride salt crystallizes out.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Enamine formation 7-Methoxy-2-tetralone + cyclopropylmethylamine, benzene, reflux, triethylamine 96-99 High purity enamines obtained
2 Grignard nucleophile formation and alkylation Isopropyl magnesium chloride, bromochloroethane 95-99 Formation of benz(e)indoline intermediates
3 Alkylation Alkyl halides (e.g., methyl, propyl halides) Variable Introduces methyl and propyl groups
4 Reduction Catalytic hydrogenation or chemical reduction Variable Converts to hexahydro derivative
5 Salt formation Etheric HCl, ethanol, ether, 30-40 °C High Crystallization of hydrochloride salt

Alternative Synthetic Routes and Patents

  • Patents describe the use of haloalkyl isocyanates (e.g., 2-chloroethyl isocyanate) reacting with hexahydrobenz(e)isoindole derivatives to form urea derivatives, which can be further manipulated to yield the target compound or analogues.

  • The use of methanesulfonyl or toluenesulfonyl leaving groups in intermediates facilitates substitution reactions leading to the final compound.

  • Some synthetic schemes involve esterification of dihydronaphthylene carboxylic acids followed by cyclization and reduction steps to access the hexahydrobenz(e)indole core.

Research Findings and Optimization

  • The enamine alkylation method is favored for its high yields and reproducibility.

  • The choice of alkylating agents and reaction conditions (temperature, solvent, base) significantly affects the regioselectivity and stereochemistry of the product.

  • Formation of the hydrochloride salt improves the compound's stability and crystallinity, facilitating purification and handling.

  • Recent studies emphasize the importance of stereochemical control during synthesis to obtain enantiomerically pure compounds, which is critical for biological activity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Enamine Alkylation Enamine formation → Grignard alkylation → Alkylation → Reduction → Salt formation High yield, well-established Requires careful control of conditions
Reduction of 2-Oxo Intermediates Synthesis of oxo intermediates → Reduction → Alkylation → Salt formation Selective reduction, versatile Multi-step, moderate yields
Haloalkyl Isocyanate Route Reaction with haloalkyl isocyanates → Urea formation → Cyclization → Salt formation Enables functional group diversity More complex, less direct

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Binding :
    • Research indicates that derivatives of benz(e)indole compounds exhibit significant binding affinity to dopamine D1 and D2 receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Antioxidant Properties :
    • Some studies have highlighted the antioxidant capabilities of related indole compounds. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in conditions like chronic kidney disease (CKD) where oxidative damage is prevalent .
  • Cancer Research :
    • Investigations into the effects of indole derivatives on cancer cell lines have shown promise. The modulation of signaling pathways involved in cell proliferation and apoptosis could lead to new therapeutic strategies against various cancers .

Toxicological Considerations

Acute toxicity studies have been conducted to assess the safety profile of this compound. The lowest published lethal dose (LDLo) for oral administration in rodents was reported at 100 mg/kg . Understanding the toxicological data is crucial for evaluating the compound's safety in clinical applications.

Case Studies

  • Neuroprotective Effects :
    • A study focusing on neuroprotection demonstrated that certain derivatives could mitigate neuronal damage caused by oxidative stress in vitro. This opens avenues for developing neuroprotective drugs based on this compound .
  • Cardiovascular Health :
    • Research has indicated that compounds similar to 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole may improve endothelial function and reduce inflammation in cardiovascular diseases. The modulation of the aryl hydrocarbon receptor (AhR) pathway by these compounds shows potential for therapeutic intervention .

Comparative Analysis of Related Compounds

The following table summarizes the pharmacological activities of 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole compared to other indole derivatives:

Compound NameDopamine Receptor AffinityAntioxidant ActivityCancer Therapeutic Potential
Hexahydro CompoundHighModeratePromising
Indole Derivative AModerateHighModerate
Indole Derivative BLowHighHigh

Mechanism of Action

The mechanism of action of 3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Benz(e)indole Derivatives

Compound Name Substituents Molecular Formula Key Modifications Reference
Target Compound 3-methyl, 9b-propyl C₁₅H₂₁N·HCl Hydrochloride salt
8-Methoxy analog (CAS 32920-32-4) 3-methyl, 9b-propyl, 8-methoxy C₁₇H₂₅NO·HCl Methoxy group at position 8
8-Hydroxy analog (CID 3063308) 3-methyl, 9b-propyl, 8-hydroxy C₁₆H₂₃NO·HCl Hydroxyl group at position 8
cis-8-OH-PBZI hydrobromide 3-propyl, 8-hydroxy C₁₅H₂₁NO·HBr Hydrobromide salt, stereochemistry (cis)
Pyrido[3,4-b]indole derivatives (e.g., 5a–5l) Varied aminoalkyl/methoxyphenyl chains C₁₈H₂₀N₃O (example) Pyridine ring fused to indole; diverse substituents

Key Observations :

  • The 8-methoxy and 8-hydroxy analogs introduce polar functional groups that may enhance water solubility or receptor binding compared to the target compound .

Key Observations :

  • The target compound’s synthesis is inferred to involve alkylation and cyclization steps common to indole derivatives.
  • Pyrido[3,4-b]indoles utilize coupling agents (e.g., EDCI/HOBt) for amide bond formation, ensuring high purity .

Pharmacological and Toxicological Profiles

Key Observations :

  • Structural modifications (e.g., hydroxylation, salt form) in analogs like CID 3063308 may reduce toxicity compared to the target compound .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : The 8-position (methoxy/hydroxy) influences polarity and hydrogen-bonding capacity, critical for receptor interactions .
  • Salt Form : Hydrochloride vs. hydrobromide salts (e.g., cis-8-OH-PBZI) may alter pharmacokinetics due to counterion effects .
  • Core Saturation : Hexahydrobenz(e)indole systems (target compound) likely exhibit greater conformational flexibility than fully aromatic analogs, affecting binding kinetics .

Biological Activity

1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride (CAS Number: 100447-46-9) is a compound with potential biological activity that has been studied for its pharmacological properties. This article aims to summarize the biological activities associated with this compound based on diverse research findings.

  • Molecular Formula : C16H23N·HCl
  • Molecular Weight : 281.86 g/mol
  • Synonyms : 3H-Benz(e)indol-8-ol, 1,2,3a,4,5,9b-hexahydro-5-methyl-9b-propyl-, hydrochloride

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its toxicity and potential therapeutic effects.

Toxicological Studies

  • Acute Toxicity :
    • The compound has been tested for acute toxicity in rodents. The lowest published lethal dose (LDLo) via oral administration was found to be 300 mg/kg in mice .
    • Another study reported an LDLo of 100 mg/kg via intraperitoneal injection in the same species .

Pharmacological Effects

The compound has shown various pharmacological effects that merit further exploration:

  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of benz(e)indole compounds exhibit antitumor properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation .
    • Specific derivatives have demonstrated significant antiproliferative effects against multiple tumor cell lines.
  • Neuroprotective Effects :
    • Hydroxamic acid derivatives similar to this compound have been investigated for their neuroprotective properties in models of neurodegenerative diseases such as Huntington's disease . These compounds have shown efficacy in reducing neurodegeneration and improving survival rates in animal models.

Case Study 1: HDAC Inhibition

A study examined a series of hydroxamic acid derivatives for their ability to inhibit HDACs and their subsequent antitumor activity. The most potent compound demonstrated IC50 values ranging from 4.9 to 7.6 µM against various cancer cell lines . This suggests that compounds structurally related to 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole may also exhibit similar properties.

Case Study 2: Neuroprotective Potential

Research involving LBH589 (a hydroxamic acid derivative) indicated its neuroprotective effects in mouse models of Huntington's disease. The study concluded that such compounds could be promising candidates for clinical assessment in neurodegenerative disorders .

Summary Table of Biological Activities

Activity TypeObservationsReference
Acute ToxicityLDLo: 300 mg/kg (oral), 100 mg/kg (intraperitoneal)
Antitumor ActivitySignificant inhibition of tumor cell proliferation
Neuroprotective EffectsEfficacy in reducing neurodegeneration

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis of hexahydrobenz(e)indole derivatives typically involves cyclization reactions under acidic conditions. For example, a refluxed ethanol/HCl system (95% ethanol, 37% HCl) with hydrazine intermediates and ketones has been used to achieve yields >85% . Key steps include:

  • Reagent Selection : Use of Pd(OAc)₂ and (t-Bu)₃P·HBF₄ for coupling reactions to minimize byproducts .
  • Purification : Column chromatography (silica gel, hexanes/ethyl acetate gradients) or recrystallization to isolate the hydrochloride salt .
  • Purity Validation : High-performance liquid chromatography (HPLC ≥98%) and LC-MS to confirm molecular identity and absence of unreacted starting materials .

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